6-Chloro-3-iodo-4-methylpyridazine
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Overview
Description
6-Chloro-3-iodo-4-methylpyridazine is a heterocyclic organic compound with the molecular formula C5H4ClIN2. It is a derivative of pyridazine, characterized by the presence of chlorine, iodine, and a methyl group attached to the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodo-4-methylpyridazine typically involves halogenation reactions. One common method is the iodination of 6-chloro-4-methylpyridazine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodo-4-methylpyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be synthesized.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
6-Chloro-3-iodo-4-methylpyridazine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals, particularly as a building block for drug candidates targeting specific biological pathways.
Material Science: May be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodo-4-methylpyridazine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methylpyridazine: Similar structure but lacks the iodine atom.
3,6-Dichloro-4-methylpyridazine: Contains two chlorine atoms instead of one chlorine and one iodine.
Uniqueness
The combination of these halogens with the methyl group on the pyridazine ring provides distinct chemical properties that can be exploited in various synthetic and research contexts .
Properties
Molecular Formula |
C5H4ClIN2 |
---|---|
Molecular Weight |
254.45 g/mol |
IUPAC Name |
6-chloro-3-iodo-4-methylpyridazine |
InChI |
InChI=1S/C5H4ClIN2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3 |
InChI Key |
JIMOTIYSUBQVBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1I)Cl |
Origin of Product |
United States |
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